molecular formula C33H38F2N6O8 B12418785 Jak-IN-17

Jak-IN-17

Cat. No.: B12418785
M. Wt: 684.7 g/mol
InChI Key: XAXNZIOYLCPZFQ-REIMTZFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Jak-IN-17 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler molecules with fewer functional groups.

Scientific Research Applications

Jak-IN-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Janus kinase and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinase in cell signaling and gene expression.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Janus kinase pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Jak-IN-17 include:

    Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

    Baricitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2, used for treating rheumatoid arthritis.

    Ruxolitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Uniqueness of this compound

. Its distinct chemical structure and mechanism of action make it a valuable tool for research and development in various scientific fields.

Properties

Molecular Formula

C33H38F2N6O8

Molecular Weight

684.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-oxopentanoic acid;1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-[(2S)-2-methylmorpholin-4-yl]ethanone

InChI

InChI=1S/C28H30F2N6O3.C5H8O5/c1-3-16-10-24(37)19(29)11-18(16)17-8-20(30)26-22(9-17)33-34-27(26)28-31-21-4-5-36(13-23(21)32-28)25(38)14-35-6-7-39-15(2)12-35;1-2(6)3(7)4(8)5(9)10/h8-11,15,37H,3-7,12-14H2,1-2H3,(H,31,32)(H,33,34);3-4,7-8H,1H3,(H,9,10)/t15-;3-,4+/m00/s1

InChI Key

XAXNZIOYLCPZFQ-REIMTZFJSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCO[C@H](C6)C)F)O.CC(=O)[C@@H]([C@H](C(=O)O)O)O

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOC(C6)C)F)O.CC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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